2-Chloro-1,1,1,3,3,3-hexafluoropropane

描述

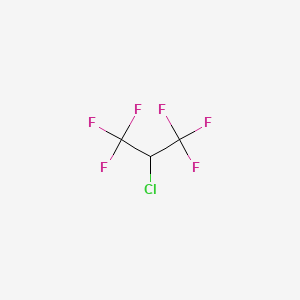

2-Chloro-1,1,1,3,3,3-hexafluoropropane is an organofluorine compound with the molecular formula C3HClF6. It is a colorless gas that is typically available in liquid form under pressure. This compound is known for its use as a refrigerant and is also recognized as an ozone-depleting substance .

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloro-1,1,1,3,3,3-hexafluoropropane can be synthesized by reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in the gas phase at temperatures between 250-400°C. The reaction is catalyzed by trivalent chromium, such as chromium (III) chloride, supported on carbon with low content of specific impurities .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The process involves the use of large-scale reactors to ensure the efficient conversion of 1,1,1,3,3,3-hexachloropropane to the desired fluorinated product .

化学反应分析

Types of Reactions: 2-Chloro-1,1,1,3,3,3-hexafluoropropane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in addition reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include solvents like ethanol or water and are carried out at moderate temperatures.

Addition Reactions: These reactions may involve reagents like hydrogen or halogens under controlled conditions.

Major Products:

Substitution Reactions: The major products include 1,1,1,3,3,3-hexafluoropropane and various substituted derivatives depending on the nucleophile used.

Addition Reactions: The products can include more complex fluorinated compounds depending on the reagents involved.

科学研究应用

Scientific Research Applications

2-Chloro-1,1,1,3,3,3-hexafluoropropane has diverse applications across several domains:

Refrigeration

As a refrigerant, HCFC-226da is utilized in various cooling systems due to its effective heat absorption capabilities during phase transitions. Its low boiling point allows it to evaporate at lower temperatures, making it suitable for refrigeration applications in both commercial and industrial settings.

Biological Sample Preservation

The compound's properties as a refrigerant extend to biological applications where it is used for preserving biological samples. Its ability to maintain low temperatures is crucial for the storage of sensitive biological materials.

Fire Suppression

Research indicates that HCFC-226da has potential as a fire suppressant. Its chemical properties allow it to effectively extinguish flames by interrupting the combustion process. This application is particularly relevant in environments where traditional fire suppression methods may be less effective or pose safety risks.

Synthesis of Fluorinated Compounds

HCFC-226da serves as a precursor in the synthesis of other fluorinated compounds. Its high fluorine content makes it valuable in producing specialty chemicals used in various industrial processes.

Medical Refrigeration Systems

Investigations into its use in medical refrigeration systems highlight HCFC-226da's potential to safely store pharmaceuticals and vaccines that require strict temperature control.

Industrial Applications

In addition to scientific research applications, HCFC-226da finds utility in various industrial processes:

| Application | Description |

|---|---|

| Foaming Agents | Used in the production of foaming agents for insulation and packaging materials. |

| Heat Transfer Media | Employed as a heat transfer fluid in specialized industrial processes. |

| Dielectric Gases | Utilized in electrical applications due to its insulating properties. |

Case Study 1: Refrigeration Efficiency

A study conducted on the efficiency of HCFC-226da as a refrigerant compared to traditional refrigerants demonstrated that it provides superior cooling performance under varying ambient conditions. The research indicated that HCFC-226da maintained lower energy consumption levels while achieving effective temperature reductions.

Case Study 2: Fire Suppression Efficacy

In controlled fire suppression tests, HCFC-226da was shown to extinguish flames more rapidly than conventional water-based systems. The compound's ability to disrupt combustion reactions contributed to its effectiveness in fire control scenarios.

Environmental Considerations

While HCFC-226da has numerous applications, it is essential to note that it is classified as an ozone-depleting substance (ODS). Efforts are ongoing to mitigate its environmental impact through the development of alternative compounds with lower ozone depletion potentials.

作用机制

The mechanism of action of 2-Chloro-1,1,1,3,3,3-hexafluoropropane primarily involves its role as a refrigerant. It absorbs heat during phase transitions, which is utilized in cooling systems. The molecular targets include the refrigerant pathways in cooling devices, where it undergoes cyclic compression and expansion to facilitate heat exchange .

相似化合物的比较

- 1,1,1,3,3,3-Hexafluoropropane

- 1,1,1,3,3,3-Hexachloropropane

- 1,1,1,2,3,3-Hexafluoropropane

Comparison: 2-Chloro-1,1,1,3,3,3-hexafluoropropane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. Compared to 1,1,1,3,3,3-hexafluoropropane, it has a higher reactivity due to the chlorine atom. In contrast, 1,1,1,3,3,3-hexachloropropane is more reactive due to the presence of multiple chlorine atoms, making it a useful intermediate in various chemical syntheses .

生物活性

2-Chloro-1,1,1,3,3,3-hexafluoropropane, also known as HCFC-226da, is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 186.48 g/mol. This compound has garnered attention due to its potential biological activity and applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological effects is crucial for assessing its safety and efficacy in industrial and therapeutic contexts.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.48 g/mol |

| Boiling Point | 14.1 °C |

| Melting Point | -119.6 °C |

| CAS Number | 431-87-8 |

This compound is primarily used as a refrigerant and is noted for its ozone-depleting potential. Its unique halogenated structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Studies indicate that halogenated hydrocarbons can interact with various enzymes, potentially leading to alterations in metabolic pathways.

- Cellular Effects : The compound may affect cellular signaling pathways due to its structural properties, which could influence cell proliferation or apoptosis.

Toxicological Studies

Research has highlighted the toxicological profile of this compound:

- Acute Toxicity : Inhalation studies have shown that exposure to high concentrations can lead to respiratory distress and central nervous system effects.

- Chronic Exposure : Long-term exposure may result in bioaccumulation and endocrine disruption, raising concerns about its use in consumer products.

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of this compound revealed significant bioaccumulation in aquatic organisms. The findings indicated that the compound could disrupt endocrine functions in fish populations exposed to contaminated water sources.

Case Study 2: Occupational Exposure

Research involving workers in industries utilizing this compound showed an increased incidence of respiratory illnesses and skin irritations among those with prolonged exposure. Monitoring and regulatory measures were recommended to mitigate these health risks.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 1-(2-Chloro-1,1,2-trifluoroethyl)-4-fluorobenzene | Moderate enzyme inhibition; used in pharmaceuticals | More complex structure; different applications |

| Perfluorobutane | High bioaccumulation; significant environmental impact | Fully fluorinated; lacks chlorine |

| Trichloroethylene | Known carcinogen; extensive studies on toxicity | Different halogen composition; higher toxicity levels |

常见问题

Basic Research Questions

Q. What are the established synthesis routes for 2-chloro-1,1,1,3,3,3-hexafluoropropane (HCFC-226da), and how do reaction conditions influence yield?

- Methodology : The primary synthesis involves fluorinating 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride (HF) using chromium-based catalysts (e.g., Cr₂O₃) at elevated temperatures (200–300°C). Optimizing HF stoichiometry and catalyst activity is critical for achieving yields >85% . Alternative routes include photochlorination of unsaturated intermediates to minimize byproducts .

- Key Considerations : Catalyst selection (chromium vs. antimony-based) impacts reaction efficiency. Excess HF and controlled temperature gradients reduce chlorinated impurities .

Q. How can researchers distinguish between this compound (HFC-236fa) and its toxic isomer 1,1,2,3,3,3-hexafluoropropane (HFC-236ea)?

- Analytical Approach : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is standard. HFC-236fa elutes earlier (retention time ~2.28 min) compared to HFC-236ea (~2.63 min) using a DB-624 column (30 m × 0.32 mm × 1.8 µm) and helium carrier gas .

- Validation : Calibrate with certified reference standards and validate purity via NMR (¹⁹F and ¹³C) to confirm structural integrity .

Q. What environmental regulations govern the use of this compound in research?

- Compliance : The compound is regulated under the Kyoto Protocol due to its high global warming potential (GWP). Researchers must adhere to concentration limits (e.g., ≤0.1% in solvent applications) and document disposal per regional guidelines (e.g., EU F-Gas Regulation) .

- Safety Protocols : Use gas detectors for workplace monitoring and ensure ventilation to prevent asphyxiation risks (TLV-TWA: 1,000 ppm) .

Advanced Research Questions

Q. How do catalytic mechanisms in the fluorination of chloropropanes influence byproduct formation?

- Mechanistic Insight : Chromium catalysts promote heterolytic C-Cl bond cleavage, favoring sequential Cl-to-F substitution. Competing homolytic pathways (e.g., with SbCl₅) increase unsaturated byproducts like chloropropenes .

- Experimental Design : Conduct kinetic studies using in-situ FTIR to track HF consumption and GC-MS to identify intermediates. Compare activation energies for Cr vs. Sb catalysts .

Q. What methodologies resolve contradictions in reported thermodynamic properties of this compound?

- Data Reconciliation : Discrepancies in heat capacity (e.g., 1.1948 g/cm³ estimated vs. experimental) arise from isomer contamination. Use adiabatic calorimetry for pure samples and validate via group-contribution models (e.g., Joback method) .

- Advanced Modeling : Apply quantum mechanical calculations (DFT/B3LYP) to predict vapor-liquid equilibria and compare with empirical data .

Q. What strategies improve the separation efficiency of this compound from reaction mixtures?

- Process Optimization : Use fractional distillation under reduced pressure (e.g., 2–5 bar) with structured packing (Sulzer BX) to enhance theoretical plates. Azeotropic mixtures with HF require extractive distillation using ionic liquids (e.g., [BMIM][PF₆]) .

- Pilot-Scale Validation : Scale-up trials with continuous flow reactors and inline GC monitoring ensure reproducibility .

Q. How does this compound interact with polymer matrices in dielectric applications?

- Material Compatibility : Evaluate dielectric strength (ASTM D877) and compatibility with fluoropolymers (e.g., PTFE) via accelerated aging tests (85°C, 85% RH). FTIR and TGA assess degradation products (e.g., HF release) .

- Innovative Applications : Study its use in gas-insulated switchgear (GIS) by measuring breakdown voltage (e.g., 20–30 kV/mm) and comparing with SF₆ .

属性

IUPAC Name |

2-chloro-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF6/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWAVXQSZLEURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075033 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Compressed gas; [Matrix Scientific MSDS] | |

| Record name | 2-Chloro-1,1,1,3,3,3-hexafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

431-87-8 | |

| Record name | 2-Chloro-1,1,1,3,3,3-hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC-226da | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,1,1,3,3,3-hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HCFC-226DA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF29B7Q8MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。